methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
Description
Properties
IUPAC Name |
methyl 3-[(7,8-dimethoxy-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-14-8-12-13(9-15(14)27-2)21-19-23(16(12)24)22-18(29-19)20-11-6-4-5-10(7-11)17(25)28-3/h4-9H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAYSYYEDOPLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their function.
Biochemical Pathways
The compound is likely to affect various biochemical pathways due to its interactions with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interactions with various targets.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effect on the body.
Biological Activity
Methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological actions.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that may contribute to its biological activity:
- Thiadiazole : Known for various biological activities including antimicrobial and anticancer properties.
- Quinazoline : Exhibits a range of pharmacological effects such as antitumor and anti-inflammatory activities.
- Methoxy Groups : Often enhance the lipophilicity and bioavailability of compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound was evaluated against various bacterial strains using standard methods such as the microdilution technique.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL | 0.060 mg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Bacillus cereus, which showed the lowest MIC values.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated in vitro using RAW264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The anti-inflammatory mechanism appears to involve the inhibition of NF-κB signaling pathways:
- Inhibition of IκB degradation : Prevents NF-κB from translocating to the nucleus.
- Reduction in iNOS and COX-2 expression : Decreases nitric oxide and prostaglandin E2 production.
Case Studies and Research Findings
Several research studies have documented the efficacy of similar compounds with structural similarities to this compound.
- Study on Thiadiazole Derivatives : A study published in Pharmaceutical Biology reported that thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Quinazoline Compounds : Research indicated that quinazoline derivatives possess notable anti-inflammatory properties by modulating cytokine production .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiadiazolo-Quinazoline Derivatives
The thiadiazolo[2,3-b]quinazolinone core distinguishes this compound from simpler quinazoline derivatives. For instance, Petrov and Kasatochkin (2013–2014) synthesized tetrahydropyrazoloquinazolines and dihydroazoloquinazolinones, which lack the thiadiazole fusion but share the quinazoline backbone. These simpler analogs exhibit moderate bioactivity, suggesting that the thiadiazole fusion in the target compound may enhance electronic properties or binding affinity .
Thiadiazolo-Pyridazine Pesticides (e.g., Fluthiacet-methyl)
Fluthiacet-methyl () contains a [1,3,4]thiadiazolo[3,4-a]pyridazine core, differing in the fused heterocycle (pyridazine vs. quinazoline) and substituents (trifluoromethyl vs. methoxy). The thiadiazole ring in both compounds likely contributes to pesticidal activity by interacting with biological targets, but the quinazoline system in the target compound may offer improved solubility due to the methoxy groups .
Thiazole and Thiadiazole Antioxidants
Thiadiazole derivatives synthesized by NaBH4 reduction () demonstrate antioxidant properties attributed to their electron-rich sulfur and nitrogen atoms. The target compound’s thiadiazole ring may similarly stabilize free radicals, though its bulky quinazoline and benzoate groups could reduce reactivity compared to simpler thiadiazoles .
Benzoate-Containing Heterocycles
Compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () share a benzoate-derived structure. The methyl ester in the target compound may enhance lipophilicity and membrane permeability compared to free carboxylic acids, a critical factor in drug design .
Spectral and Analytical Data
Preparation Methods
Synthesis of the Quinazoline-Thiadiazole Core
The foundational step involves constructing the thiadiazolo[2,3-b]quinazoline scaffold. A proven approach begins with the cyclization of 2-aminobenzoic acid derivatives. For example, heating 2-aminobenzoic acid with formamide at 150°C for 6 hours yields quinazolin-4(3H)-one, a precursor for further functionalization . Subsequent nitration using a 1:1 mixture of concentrated sulfuric and nitric acids at 95°C introduces a nitro group at position 6, producing 6-nitroquinazolin-4(3H)-one .
Chlorination of the quinazolinone core is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF), resulting in 4-chloro-6-nitroquinazoline . This intermediate is critical for subsequent nucleophilic substitution reactions. Concurrently, the thiadiazole moiety is synthesized via cyclization of thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux, yielding 5-amino-1,3,4-thiadiazole-2-thiol .
Key Reaction Conditions for Core Synthesis
Formation of the Thiadiazoloquinazoline Framework
Coupling the chloroquinazoline and thiadiazole components requires a nucleophilic aromatic substitution. Mixing 4-chloro-6-nitroquinazoline with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile and triethylamine under reflux facilitates the displacement of chlorine, forming the fused thiadiazoloquinazoline system . The nitro group is subsequently reduced to an amine using hydrogenation or catalytic transfer hydrogenation, enabling further functionalization.
Incorporation of the Methyl Benzoate Moiety
Methyl 3-aminobenzoate, synthesized via esterification of 3-aminobenzoic acid with thionyl chloride (SOCl₂) in methanol , serves as the coupling partner. Reacting this ester with the thiadiazoloquinazoline core under Ullmann or Buchwald-Hartwig conditions forms the critical C–N bond. For instance, using copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 24h achieves the coupling .
Esterification and Coupling Data
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C → reflux, 24h | 95% | |
| C–N Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | 65% |
Final Functionalization and Purification
The keto group at position 5 is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄). Final purification involves recrystallization from dimethylformamide (DMF)/water or column chromatography with hexane/ethyl acetate gradients .
Analytical Characterization
Critical characterization data include:
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazoloquinazolinone core followed by coupling with the benzoate moiety. Key steps include:
Cyclization : Formation of the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold under reflux with catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .
Amination : Introduction of the amino group at position 2 of the thiadiazole ring via nucleophilic substitution, often requiring controlled temperatures (60–80°C) .
Esterification : Coupling the quinazoline-thiadiazole intermediate with methyl 3-aminobenzoate using carbodiimide-based coupling agents .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm the integration of methoxy groups (δ 3.8–4.0 ppm) and the benzoate ester (δ 3.9 ppm for methyl ester) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching of quinazolinone and ester) and ~1250 cm (C-O-C of methoxy groups) .
- Elemental Analysis : Validates molecular formula (CHNOS) and purity (>95%) .
Q. What are the primary biological activities associated with this compound?
- Methodology : Preliminary studies suggest potential kinase inhibition or antimicrobial activity due to structural similarities to thiazolo-triazole derivatives .
- In vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
- Catalyst Selection : Use Pd/C or CuI for coupling steps to reduce side reactions .
- Temperature Gradients : Employ microwave-assisted synthesis to accelerate cyclization steps and reduce decomposition .
- Data Analysis : Compare yields via HPLC and TLC to identify optimal conditions .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray Crystallography : Resolve disputes by determining crystal structure, especially for stereoisomers or tautomeric forms .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 7,8-dimethoxy with halogen or alkyl groups) to assess impact on bioactivity .
- Molecular Docking : Map interactions with target proteins (e.g., 14-α-demethylase in fungi) using software like AutoDock .
- Pharmacophore Modeling : Identify critical functional groups (e.g., thiadiazole NH, benzoate ester) for activity .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodology :
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
- Byproduct Management : Optimize quenching steps (e.g., using aqueous NaHCO) to remove unreacted intermediates .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
